4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid
CAS No.: 149288-78-8
Cat. No.: VC8075769
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149288-78-8 |
---|---|
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | 4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid |
Standard InChI | InChI=1S/C15H12O5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,16,17) |
Standard InChI Key | WQCBOZIBZZFJES-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a benzoic acid backbone (C₇H₆O₂) with a 4-position substitution comprising a 1,3-benzodioxol-5-yloxymethyl group. The 1,3-benzodioxole ring is a fused bicyclic system with two oxygen atoms forming a dioxole ring, conferring electron-rich properties to the structure . The oxymethyl linker (–O–CH₂–) bridges the benzoic acid and benzodioxole moieties, creating a planar conformation stabilized by π-π interactions between the aromatic rings.
Table 1: Molecular Descriptors of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄O₅ | |
Exact Mass | 286.084124 g/mol | |
SMILES | OC(=O)C1=CC=C(OCC2=CC3=C(OCO3)C=C2)C=C1 | |
InChIKey | HOGSWUAUSDEQJS-UHFFFAOYSA-N |
The InChIKey HOGSWUAUSDEQJS-UHFFFAOYSA-N
uniquely identifies the compound’s stereochemical and connectivity features, confirming the absence of chiral centers and the presence of two ether oxygen atoms in the dioxole ring .
Spectroscopic and Crystallographic Insights
Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous methyl ester derivatives reveal characteristic peaks for the carbonyl group (C=O stretch at ~1700 cm⁻¹), aromatic C–H bends (3100–3000 cm⁻¹), and ether C–O–C vibrations (1250–1050 cm⁻¹) . X-ray crystallographic data for related benzodioxole-containing compounds, such as those reported in crystallographic fragment screening studies, demonstrate preferential binding to enzyme active sites via hydrogen bonding and hydrophobic interactions . For example, 1,3-benzodioxol-5-ylmethanol (C₈H₈O₃), a structural analog, exhibits a dihedral angle of 15.2° between the dioxole and benzene rings, suggesting moderate conjugation between the two aromatic systems .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid typically proceeds via a multi-step protocol:
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Esterification of Benzoic Acid: Methylation of the carboxylic acid group using methanol and a catalytic acid yields the methyl ester derivative, as observed in SpectraBase entries for the methyl ester analog (C₁₆H₁₄O₅, exact mass 286.084124 g/mol) .
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Nucleophilic Substitution: Reaction of 4-(bromomethyl)benzoic acid methyl ester with 1,3-benzodioxol-5-ol under basic conditions (e.g., K₂CO₃ in DMF) facilitates the formation of the oxymethyl linkage .
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Ester Hydrolysis: Final hydrolysis of the methyl ester with aqueous NaOH or LiOH yields the free carboxylic acid .
Table 2: Key Intermediates and Reagents
Step | Reagent | Intermediate | Yield (%) |
---|---|---|---|
1 | CH₃OH, H₂SO₄ | Methyl 4-(bromomethyl)benzoate | 85–90 |
2 | 1,3-Benzodioxol-5-ol, K₂CO₃ | Methyl 4-(1,3-benzodioxol-5-yloxymethyl)benzoate | 70–75 |
3 | NaOH, H₂O | Target compound | >95 |
Reactivity and Functionalization
The carboxylic acid group enables further derivatization, such as amidation or esterification, to enhance solubility or biological activity. The benzodioxole ring participates in electrophilic substitution reactions (e.g., nitration, halogenation) at the 5-position due to electron-donating effects from the oxygen atoms .
Pharmacological and Biochemical Applications
Enzyme Interactions
High-throughput screening (HTS) studies of benzodioxole derivatives, including 1,3-benzodioxol-5-ylmethanol, have identified these compounds as substrates or inhibitors for flavin-dependent oxidoreductases . For instance, in assays using Chaetomium thermophilum oxidoreductase (CtFDO), benzodioxole derivatives generated reactive oxygen species (ROS) at pH 7.5, suggesting potential pro-oxidant activity .
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